3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione
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Overview
Description
3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a purine base with a 3-methylphenylmethyl and a 4-methylpiperidin-1-yl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13-7-9-24(10-8-13)19-21-17-16(18(26)22-20(27)23(17)3)25(19)12-15-6-4-5-14(2)11-15/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRAGBAISXQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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